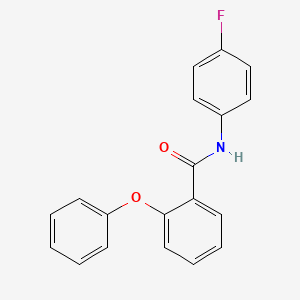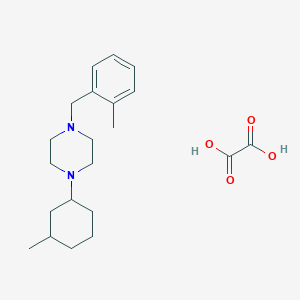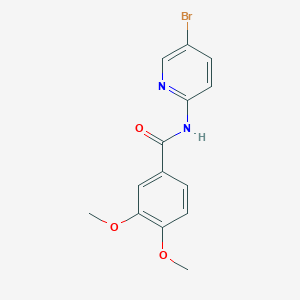![molecular formula C38H34N4O7 B4970703 2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide], commonly known as OTBDI, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoindoline family of compounds, which have been found to exhibit a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In
Wirkmechanismus
The mechanism of action of OTBDI is not fully understood, but it is thought to involve the inhibition of key enzymes involved in inflammation and tumor growth. Specifically, OTBDI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, OTBDI is thought to reduce inflammation and potentially inhibit tumor growth.
Biochemical and Physiological Effects
OTBDI has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. In vitro studies have shown that OTBDI can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, OTBDI has been found to exhibit potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OTBDI in lab experiments is its relatively low cost and ease of synthesis. In addition, OTBDI exhibits excellent solubility in a range of organic solvents, which makes it easy to work with in the lab. However, one of the main limitations of using OTBDI is its relatively low bioavailability, which can limit its effectiveness in vivo. In addition, more research is needed to fully understand the toxicity and safety profile of OTBDI.
Zukünftige Richtungen
There are a number of exciting future directions for research on OTBDI. One potential avenue of research is to explore its potential applications in the development of high-performance organic electronic devices, such as OFETs and organic solar cells. In addition, further research is needed to fully understand the mechanism of action of OTBDI and to identify potential targets for its use in the treatment of inflammatory diseases and cancer. Finally, more research is needed to fully understand the toxicity and safety profile of OTBDI, particularly in vivo.
Synthesemethoden
OTBDI can be synthesized through a multi-step process involving the condensation of 4,4'-oxydianiline with phthalic anhydride, followed by the reaction with tert-butyl isocyanate. The resulting compound can be purified through recrystallization or chromatography. The purity and yield of the final product can be optimized through the careful control of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
OTBDI has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research applications. One of the most significant applications of OTBDI is in the field of organic electronics, where it has been found to exhibit excellent charge transport properties. This makes it a potential candidate for use in the development of high-performance organic field-effect transistors (OFETs) and other electronic devices.
In addition to its electronic properties, OTBDI has also been found to exhibit promising biological activities. For example, it has been found to exhibit potent anti-inflammatory and antitumor activities in vitro and in vivo. These activities are thought to be mediated through the inhibition of key enzymes involved in inflammation and tumor growth.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[4-[4-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N4O7/c1-37(2,3)39-31(43)21-7-17-27-29(19-21)35(47)41(33(27)45)23-9-13-25(14-10-23)49-26-15-11-24(12-16-26)42-34(46)28-18-8-22(20-30(28)36(42)48)32(44)40-38(4,5)6/h7-20H,1-6H3,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMKKIXWFVYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[4-[4-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)

![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)


![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)

![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
